molecular formula C21H37N7O13 B14391335 N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide CAS No. 87597-14-6

N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide

Cat. No.: B14391335
CAS No.: 87597-14-6
M. Wt: 595.6 g/mol
InChI Key: JEGRBMCRZOMEQL-LZXPERKUSA-N
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Description

N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This compound is characterized by the presence of multiple serine residues, which are known for their role in protein structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like HBTU or DIC.

    Coupling: The activated amino acid is coupled to the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide can undergo various chemical reactions, including:

    Oxidation: Serine residues can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the peptide backbone or side chains.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups into the peptide.

Scientific Research Applications

N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems or as a component of peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide involves its interaction with specific molecular targets. The serine residues can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function. The acetyl and methyl groups may also play a role in modulating the peptide’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-tyrosine: Another acetylated amino acid with different functional properties.

    N-Acetyl-L-cysteine: Known for its antioxidant properties and use in medicine.

    N-Acetyl-L-alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.

Uniqueness

N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide is unique due to its multiple serine residues, which confer specific structural and functional properties. This makes it distinct from other acetylated peptides and amino acids, providing unique opportunities for research and application.

Properties

CAS No.

87597-14-6

Molecular Formula

C21H37N7O13

Molecular Weight

595.6 g/mol

IUPAC Name

(2S)-2-acetamido-3-hydroxy-N-[(2S)-3-hydroxy-1-[[(2S)-3-hydroxy-1-[[(2S)-3-hydroxy-1-[[(2S)-3-hydroxy-1-[[(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C21H37N7O13/c1-9(35)23-11(4-30)17(37)25-13(6-32)19(39)27-15(8-34)21(41)28-14(7-33)20(40)26-12(5-31)18(38)24-10(3-29)16(36)22-2/h10-15,29-34H,3-8H2,1-2H3,(H,22,36)(H,23,35)(H,24,38)(H,25,37)(H,26,40)(H,27,39)(H,28,41)/t10-,11-,12-,13-,14-,15-/m0/s1

InChI Key

JEGRBMCRZOMEQL-LZXPERKUSA-N

Isomeric SMILES

CC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NC

Canonical SMILES

CC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC

Origin of Product

United States

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